N'-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide
Overview
Description
N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide is a compound that belongs to the class of hydroxyamidine derivatives It is characterized by the presence of a hydroxy group attached to an amidine moiety, along with a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide typically involves the reaction of 4-methylpiperazine with a suitable benzenecarboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The amidine moiety can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamidine moiety can form hydrogen bonds with active site residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-2-(4-methyl-1-piperazinyl)-ethaneimidamide
- N’-Hydroxy-2-(4-methyl-1-piperazinyl)-propaneimidamide
- N’-Hydroxy-2-(4-methyl-1-piperazinyl)-butaneimidamide
Uniqueness
N’-Hydroxy-2-(4-methyl-1-piperazinyl)-benzenecarboximidamide is unique due to the presence of the benzenecarboximidamide moiety, which imparts distinct chemical and biological properties. The aromatic ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity for certain molecular targets. Additionally, the hydroxy group provides opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
N'-hydroxy-2-(4-methylpiperazin-1-yl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)11-5-3-2-4-10(11)12(13)14-17/h2-5,17H,6-9H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPZWZJGDLCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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